1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of 1,2,3-triazoles with high regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates
- 1H-1,2,3-triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-
Uniqueness
1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its fused triazole-pyrrole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole derivatives and enhances its potential for various applications .
Properties
IUPAC Name |
3-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-12-6-8-13(9-7-12)22-16(23)14-15(17(22)24)21(20-19-14)10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGHLNIWOWFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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